

Spectroscopic and Structural Elucidation of Stachybotrin J: A Technical Guide

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Compound of Interest

Compound Name: *Stachartin A*

Cat. No.: *B1163459*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of Stachybotrin J, a phenylspirodrimane isolated from the sponge-associated fungus *Stachybotrys chartarum* MUT 3308. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Stachybotrin J is a secondary metabolite belonging to the phenylspirodrimane class of meroterpenoids. These compounds are biosynthetically derived from a combination of polyketide and terpenoid pathways and are known for their complex chemical structures and diverse biological activities. The structural characterization of these molecules relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide details the spectroscopic data and the methodologies used in the isolation and structural determination of Stachybotrin J.

Spectroscopic Data

The structural elucidation of Stachybotrin J was achieved through extensive analysis of its spectroscopic data. The following tables summarize the key NMR and MS data.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides the elemental composition of a molecule, which is a critical first step in structure determination.

Parameter	Value
Ionization Mode	HRESI(+) ⁺ MS
Molecular Formula	C ₂₉ H ₄₂ N ₄ O ₆
Calculated m/z	543.3177 [M+H] ⁺
Measured m/z	543.3171 [M+H] ⁺

¹H NMR Spectroscopic Data (CD₃OD, 600 MHz)

Proton NMR data reveals the chemical environment of the hydrogen atoms in the molecule.

Position	δ H (ppm)	Multiplicity	J (Hz)
3	3.42	m	13.2, 3.2
5	2.50	dd	
6a	1.55	m	
6b	1.45	m	
7a	1.80	m	
7b	1.65	m	16.8
8	1.95	m	
11a	3.15	d	
11b	3.38	d	
12	1.05	s	
13	0.95	s	12.0
14	0.90	s	
15	1.00	s	
3'	6.55	s	
7'a	4.65	d	
7'b	4.75	d	6.0
2''	3.80	t	
3''a	1.90	m	
3''b	1.75	m	
4''a	3.25	m	
4''b	3.15	m	

¹³C NMR Spectroscopic Data (CD₃OD, 150 MHz)

Carbon NMR data provides information about the carbon skeleton of the molecule.

Position	δC (ppm)
1	40.5
2	22.0
3	50.1
4	34.2
5	55.8
6	19.5
7	42.1
8	52.3
9	98.2
10	85.1
11	45.3
12	28.1
13	21.9
14	16.8
15	29.5
1'	130.5
2'	155.2
3'	102.1
4'	158.3
5'	110.8
6'	135.4
7'	65.2
1''	158.9

2"	54.1
3"	26.3
4"	41.7
5"	157.5

Experimental Protocols

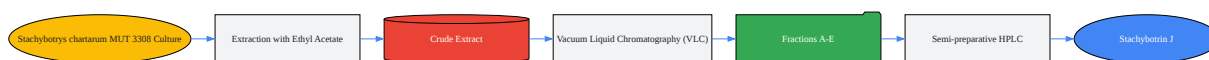
The following section details the methodologies employed for the isolation and spectroscopic analysis of Stachybotrin J.

Fungal Strain and Cultivation

The fungal strain *Stachybotrys chartarum* MUT 3308 was isolated from the Mediterranean sponge *Aplysina cavernicola*. The fungus was cultivated on Potato Dextrose Agar (PDA) medium in both solid and liquid conditions to generate sufficient biomass for secondary metabolite extraction.

Extraction and Isolation

The fungal culture was extracted with ethyl acetate (EtOAc). The resulting crude extract was then subjected to a series of chromatographic separations to isolate the pure compounds.



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Figure 1. Isolation workflow for Stachybotrin J.

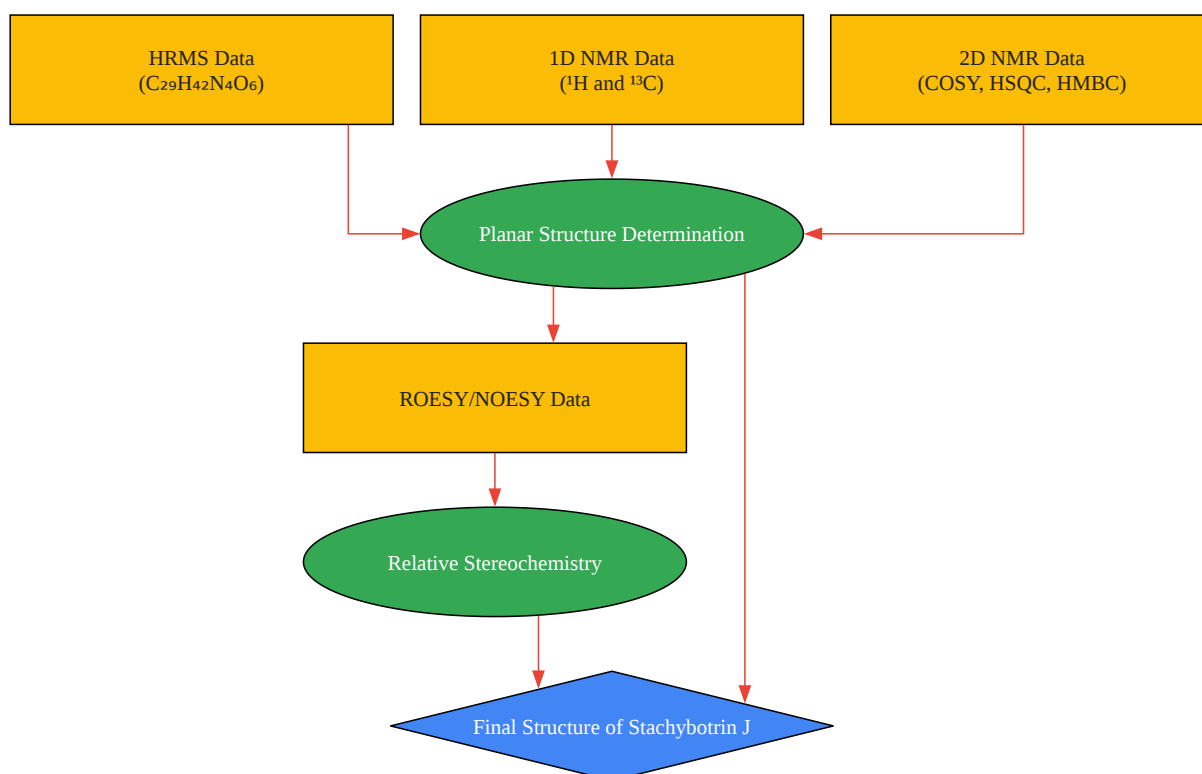
Spectroscopic Analysis

- NMR Spectroscopy: 1D and 2D NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CD_3OD : δH 3.31, δC 49.0).

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) was performed on a Thermo Scientific Q Exactive Plus mass spectrometer.

Structural Elucidation Pathway

The determination of the planar structure and relative stereochemistry of Stachybotrin J involved a logical interpretation of various spectroscopic data.



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